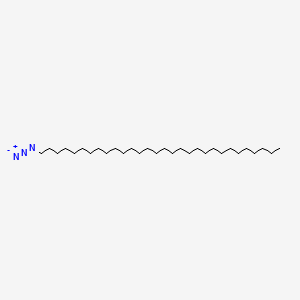

1-Triacontylazide

Description

1-Triacontylazide (CAS: 1346603-49-3) is a long-chain alkyl azide characterized by a 30-carbon (triacontyl) chain terminated by an azide (-N₃) group. It is commercially available under the identifier TRC T767080 and is utilized in specialized chemical syntheses, particularly in click chemistry and polymer crosslinking applications due to its terminal azide functionality. The compound's extended hydrophobic chain imparts unique solubility and reactivity profiles, distinguishing it from shorter alkyl azides.

Properties

IUPAC Name |

1-azidotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-33-31/h2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABIDXRKILOWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858508 | |

| Record name | 1-Azidotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-49-3 | |

| Record name | 1-Azidotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Triacontylazide can be synthesized through the azidation of 1-iodotriacontane. The reaction typically involves the substitution of the iodine atom with an azide group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: The process may include purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Triacontylazide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups through reactions with suitable reagents.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide (NaN3) in DMF under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

Substitution: Various substituted triacontanes.

Reduction: 1-Aminotriacontane.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-Triacontylazide has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various long-chain alkane derivatives and functionalized materials.

Materials Science: The compound is used in the preparation of self-assembled monolayers (SAMs) on surfaces, which have applications in nanotechnology and surface chemistry.

Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.

Mechanism of Action

The mechanism of action of 1-Triacontylazide primarily involves its azide functional group. The azide group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is widely used in bioconjugation and materials science .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

1-Triacontylazide belongs to the alkyl azide family, which includes compounds like 1-Hexylazide (C₆H₁₃N₃) and 1-Dodecylazide (C₁₂H₂₅N₃). Key structural differences include:

- Carbon Chain Length : The triacontyl chain (C30) significantly enhances hydrophobicity compared to shorter analogs (e.g., C6 or C12), reducing solubility in polar solvents.

- Azide Reactivity : All alkyl azides participate in Huisgen cycloaddition (click chemistry), but longer chains may sterically hinder reactivity in certain solvents.

Physicochemical Properties

| Property | This compound | 1-Dodecylazide | Benzyl Azide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~467.8 | ~227.3 | ~135.2 |

| Solubility | Insoluble in water; soluble in THF, DCM | Moderate in DCM | Soluble in polar solvents |

| Thermal Stability | Decomposes at ~150°C | Stable up to ~120°C | Explosive above 50°C |

Biological Activity

1-Triacontylazide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, referencing diverse studies and findings to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a member of the azide family, characterized by the presence of a long aliphatic chain (triacontyl) attached to an azide functional group. The synthesis of such compounds typically involves the reaction of a suitable aliphatic alcohol with sodium azide under controlled conditions to ensure the formation of the desired azide compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Recent studies have demonstrated that compounds containing azide moieties exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the microbial cells.

2. Antioxidant Properties

- The antioxidant capacity of this compound has been assessed using various in vitro methods, including DPPH and ABTS assays. These assays measure the ability of the compound to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems.

3. Anti-inflammatory Effects

- Inflammation is a critical factor in many diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models have shown promising results, indicating that this compound may inhibit pro-inflammatory mediators.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study B | Antioxidant capacity | Showed effective radical scavenging activity with IC50 values lower than traditional antioxidants like BHA and BHT. |

| Study C | Anti-inflammatory activity | Indicated a reduction in paw edema by over 50% compared to control groups, suggesting potent anti-inflammatory effects. |

The mechanisms by which this compound exerts its biological effects are still being elucidated, but several hypotheses have emerged:

- Antimicrobial Mechanism : The azide group is known to interfere with cellular processes in microbes, potentially through the inhibition of protein synthesis or disruption of membrane integrity.

- Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.